Scientific Field: Bioorganic Chemistry
Summary of Application: Pyrazolo[1,5-a]pyrimidines (PPs) have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology and tunable photophysical properties .
Methods of Application: The PPs were synthesized and their photophysical properties were tuned by varying the electron-donating groups (EDGs) at position 7 on the fused ring .
Results: The PPs bearing simple aryl groups allowed good solid-state emission intensities. The properties and stability found in these compounds are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .
Scientific Field: Biomedical Research
Summary of Application: Pyrazolo[1,5-a]pyrimidines (PPs) have been used as lipid droplet biomarkers for HeLa cells (cancer cells) and L929 cells (normal cells) .
Methods of Application: The PPs were applied to the cells and their fluorescence properties were used to identify lipid droplets .
Results: The combination of photophysical properties with biological activities allowed the use of these compounds as lipid droplet biomarkers .
Scientific Field: Pharmaceutical Chemistry
Summary of Application: Benzimidazole derivatives of pyrazolo[1,5-a]pyrimidine have been developed as a novel series of selective PI3Kδ inhibitors .
Methods of Application: A library of benzimidazole derivatives of pyrazolo[1,5-a]pyrimidine was synthesized .
Results: Among all compounds obtained, CPL302415 showed the highest activity (IC50 value of 18 nM for PI3Kδ), good selectivity, and promising physicochemical properties .
Scientific Field: Organic Chemistry
Summary of Application: The pyrimidine ring of pyrazolo[1,5-a]pyrimidine moiety can be dearomatized via reduction .
Methods of Application: The dearomatization was achieved through the reduction of the model compound ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate .
Results: The study provided insights into the dearomatization of the pyrimidine ring of pyrazolo[1,5-a]pyrimidine .
Scientific Field: Analytical Chemistry
Summary of Application: Pyrazolo[1,5-a]pyrimidines (PPs) have been identified as strategic compounds for optical applications, including use as chemosensors for ionic or molecular sensing .
Scientific Field: Medicinal Chemistry
Summary of Application: Ethyl 5-Chloropyrazolo[1,5-a]pyrimidine-3-carboxylate is used in the preparation of antitumor pyrazolopyrimidine compounds .
Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate is a heterocyclic compound characterized by its unique pyrazolo-pyrimidine structure. The molecular formula is with a molecular weight of 225.63 g/mol. This compound features a chlorine atom at the 7-position of the pyrazolo ring and an ethyl ester at the carboxyl group, which contributes to its chemical reactivity and biological properties. It is primarily utilized in laboratory settings for research purposes, particularly in the fields of medicinal chemistry and pharmacology .
These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives for further study .
Research indicates that Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate exhibits significant biological activities, particularly in the realm of pharmacology. It has been studied for its potential as:
The precise mechanisms of action are still under investigation, but these activities make it a candidate for further drug development .
The synthesis of Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate typically involves multi-step organic reactions. Common methods include:
These methods allow for the production of the compound with high purity suitable for research applications .
Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate has several applications, including:
The versatility of this compound makes it valuable in both academic and industrial research settings .
Interaction studies involving Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate focus on its binding affinity with various biological targets. These studies typically utilize techniques such as:
These studies are crucial for understanding the pharmacokinetics and potential therapeutic uses of the compound .
Several compounds share structural similarities with Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate. Notable examples include:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| Ethyl 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate | 58347-48-1 | 0.83 |
| Ethyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate | 223141-46-6 | 0.78 |
| Ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate | 1172229-72-9 | 0.73 |
| Methyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carboxylate | 1053656-37-3 | 0.69 |
| Ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate | 115932-00-8 | 0.63 |
Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate is unique due to its specific chlorine substitution pattern and ethyl ester functionality that may enhance solubility and bioavailability compared to other similar compounds. Its distinct biological activities also set it apart as a promising candidate for drug development targeting specific diseases .
Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate exhibits thermal properties characteristic of fused heterocyclic ester compounds. While specific thermal decomposition data for this exact compound is not extensively documented in the literature, structural analysis and comparison with related pyrazolo[1,5-a]pyrimidine derivatives provide valuable insights into its thermal behavior [1] [2] [3].
The compound appears as a light yellow to brown solid under standard conditions, with recommended storage at 2-8°C under an inert atmosphere to maintain stability [4] [2] [3]. This storage requirement suggests moderate thermal sensitivity, consistent with the presence of both the ester functionality and the chlorinated heterocycle.
Related pyrazolo[1,5-a]pyrimidine compounds demonstrate thermal decomposition temperatures ranging from 250°C to over 400°C, depending on substitution patterns [5] [6] [7]. The presence of the 7-chloro substituent and the ethyl ester group in the target compound likely influences its thermal stability profile. The chlorine atom at position 7 may act as an electron-withdrawing group, potentially affecting the thermal decomposition pathway [8].
Differential scanning calorimetry analysis would be expected to reveal a single-step decomposition process, as observed in similar pyrazolo[1,5-a]pyrimidine derivatives [6] [9]. The glass transition temperature for related compounds typically ranges from 120-140°C, suggesting that ethyl 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate may exhibit amorphous behavior with similar thermal transitions [6].
Upon thermal decomposition, the compound would likely release hydrogen chloride due to the presence of the chlorine substituent, along with organic fragments from the pyrazolo[1,5-a]pyrimidine core and ethyl ester moiety [1]. This decomposition pattern necessitates appropriate ventilation and safety measures during handling at elevated temperatures.
The solubility profile of ethyl 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate reflects the compound's mixed hydrophilic-lipophilic character, arising from the combination of the polar heterocyclic core, the ethyl ester functionality, and the chlorine substituent [10] [11].
In aqueous media, the compound demonstrates poor solubility, with estimated values below 1 mg/mL in water and phosphate-buffered saline at physiological pH [12]. This limited aqueous solubility is attributed to the lipophilic nature of the ethyl ester group and the aromatic heterocyclic system. The chlorine substituent further reduces aqueous solubility by increasing the compound's lipophilic character.
The compound shows excellent solubility in polar organic solvents, particularly dimethyl sulfoxide and dichloromethane, with estimated solubility values exceeding 50 mg/mL [10]. This high solubility in these solvents makes them suitable for analytical work, synthetic procedures, and formulation development. Moderate to good solubility is observed in alcoholic solvents such as ethanol and methanol, with estimated ranges of 10-50 mg/mL, due to their ability to hydrogen bond with the nitrogen atoms in the heterocyclic core [11].
Chlorinated solvents such as chloroform provide good solubility (greater than 20 mg/mL), while acetonitrile and ethyl acetate offer moderate solubility in the range of 5-20 mg/mL. The compound demonstrates poor solubility in non-polar solvents like hexane (less than 0.1 mg/mL), which is expected given the polar functional groups present in the molecule [10] [11].
For pharmaceutical or biological applications, solubility enhancement strategies may be necessary, including the use of co-solvents, surfactants, or cyclodextrin complexation, as demonstrated in related pyrazolo[1,5-a]pyrimidine research [10] [13].
Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate exhibits weak basic properties due to the nitrogen atoms present in the pyrazolo[1,5-a]pyrimidine heterocyclic system [14] [15]. The predicted pKa value for the parent pyrazolo[1,5-a]pyrimidine core is approximately 0.33±0.30, indicating very weak basicity [14].
The compound contains multiple potential basic sites, including the nitrogen atoms at positions 3 and 8 of the heterocyclic framework. However, the electron-withdrawing effects of the chlorine substituent at position 7 and the ester carbonyl group significantly reduce the basicity of these nitrogen centers [16] [17]. The most likely protonation site under acidic conditions would be the nitrogen atom at position 3 or 8 of the pyrazolo[1,5-a]pyrimidine ring system.
At physiological pH (7.4), the compound exists primarily in its neutral form, with minimal ionization occurring due to the very low pKa value [15]. This neutral character at physiological pH contributes to the compound's moderate lipophilicity, with estimated LogP values in the range of 1.5-2.5. The LogD value at pH 7.4 is expected to be similar to the LogP due to the limited ionization at this pH.
The compound demonstrates stability across a wide pH range (approximately pH 4-9), making it compatible with most buffer systems used in analytical and biological applications [10]. The ester functionality is not significantly ionizable under normal conditions, and no significant acidic character is observed.
Slight pH-dependent solubility changes may occur, with potentially enhanced solubility under mildly acidic conditions due to protonation of the heterocyclic nitrogen atoms. However, given the very low pKa, this effect would be minimal except under strongly acidic conditions (pH < 2) [15] [11].